N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
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Description
N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes have been constructed from pyrazole-acetamide derivatives, showcasing the impact of hydrogen bonding on self-assembly processes and antioxidant activities. These complexes exhibit significant in vitro antioxidant activity, evaluated through DPPH, ABTS, and FRAP assays, indicating their potential utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Transformation of 1H-imidazole 3-oxides
A series of optically active 1H-imidazole 3-oxides with substituted acetate groups have been synthesized, demonstrating the versatile chemical reactivity of these compounds. Selected N-oxides could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives via sulfur-transfer reactions, showcasing the compound's utility in synthesizing novel chemical structures for further research applications (Jasiński et al., 2008).
Catalysis in Alkene Epoxidation
An acetamide derivative bearing terminal imidazole rings has been synthesized and evaluated as a catalyst for alkene epoxidation with H2O2, demonstrating the potential of such compounds in catalysis. This biomimetic ligand facilitates productive alkene epoxidations, highlighting its significance in synthetic chemistry and industrial applications (Serafimidou et al., 2008).
Anticancer Activity of Thiazole Derivatives
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and investigated for their anticancer activity. Among them, certain derivatives showed high selectivity against A549 human lung adenocarcinoma cells, indicating the compound's potential in anticancer research (Evren et al., 2019).
ACAT-1 Inhibition for Treatment of Diseases
2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This discovery provides a promising avenue for the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).
Properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-6-4-5-12(2)7-13/h4-8,20H,3,9-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBXMXCVFUVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=CC(=C2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.